molecular formula C10H13NO3 B13885470 2-Methyl-2-(6-methylpyridin-2-yl)oxypropanoic acid CAS No. 605680-63-5

2-Methyl-2-(6-methylpyridin-2-yl)oxypropanoic acid

Cat. No.: B13885470
CAS No.: 605680-63-5
M. Wt: 195.21 g/mol
InChI Key: UUOFEUNPCWIZKP-UHFFFAOYSA-N
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Description

2-Methyl-2-(6-methylpyridin-2-yl)oxypropanoic acid is an organic compound with the molecular formula C10H13NO3 It is a derivative of propanoic acid, featuring a pyridine ring substituted with a methyl group and an ether linkage to the propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(6-methylpyridin-2-yl)oxypropanoic acid typically involves the reaction of 2-methylpyridine with a suitable propanoic acid derivative. One common method is the esterification of 2-methylpyridine with 2-bromo-2-methylpropanoic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(6-methylpyridin-2-yl)oxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Methyl-2-(6-methylpyridin-2-yl)oxypropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological pathways.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(6-methylpyridin-2-yl)oxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. Detailed studies on its binding affinity and molecular interactions help elucidate its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-(5-methylpyridin-2-yl)oxypropanoic acid
  • 2-Methyl-2-(6-oxo-1,6-dihydropyridin-2-yl)propanoic acid
  • 2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine

Uniqueness

2-Methyl-2-(6-methylpyridin-2-yl)oxypropanoic acid is unique due to its specific substitution pattern and the presence of both a pyridine ring and a propanoic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

605680-63-5

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-methyl-2-(6-methylpyridin-2-yl)oxypropanoic acid

InChI

InChI=1S/C10H13NO3/c1-7-5-4-6-8(11-7)14-10(2,3)9(12)13/h4-6H,1-3H3,(H,12,13)

InChI Key

UUOFEUNPCWIZKP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)OC(C)(C)C(=O)O

Origin of Product

United States

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